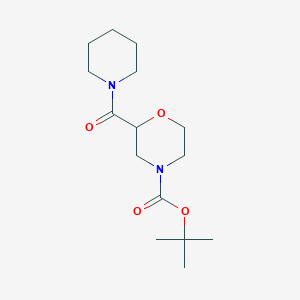
Tert-butyl 2-(piperidine-1-carbonyl)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(piperidine-1-carbonyl)morpholine-4-carboxylate, commonly known as TBPMC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is a member of the morpholine family, which is known for its diverse biological activities. TBPMC has been extensively studied for its potential applications in the field of drug discovery and development.
Applications De Recherche Scientifique
TBPMC has been studied extensively for its potential applications in drug discovery and development. It has been shown to have potent anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. TBPMC has also been studied for its potential as an anti-inflammatory agent, with promising results. Additionally, TBPMC has been shown to have antimicrobial activity against several strains of bacteria and fungi.
Mécanisme D'action
The mechanism of action of TBPMC is not fully understood, but it is thought to involve the inhibition of specific enzymes or proteins involved in cell growth and proliferation. TBPMC has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity. Additionally, TBPMC has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
TBPMC has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. Additionally, TBPMC has been shown to have antimicrobial activity against several strains of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TBPMC is its potent anticancer activity against several cancer cell lines. Additionally, TBPMC has been shown to have anti-inflammatory and antimicrobial activity, which may have potential applications in the treatment of other diseases. However, one limitation of TBPMC is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on TBPMC. One area of interest is the development of more soluble analogs of TBPMC that may be more suitable for use in experimental settings. Additionally, further studies are needed to fully understand the mechanism of action of TBPMC and its potential applications in the treatment of various diseases. Finally, the development of more potent and selective analogs of TBPMC may have important implications for drug discovery and development.
Méthodes De Synthèse
The synthesis of TBPMC involves the reaction of 2-(piperidine-1-carbonyl)morpholine-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of TBPMC as a white solid with a high yield. The synthesis of TBPMC has been reported in several scientific publications, and the compound is readily available for research purposes.
Propriétés
IUPAC Name |
tert-butyl 2-(piperidine-1-carbonyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-9-10-20-12(11-17)13(18)16-7-5-4-6-8-16/h12H,4-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVLGMGGPRNRPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(piperidine-1-carbonyl)morpholine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-((3-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391552.png)
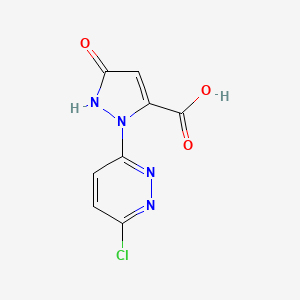
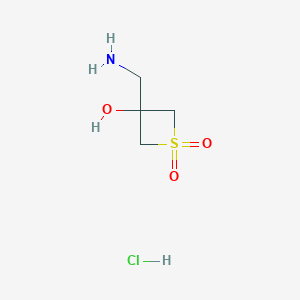
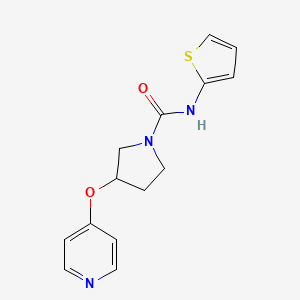
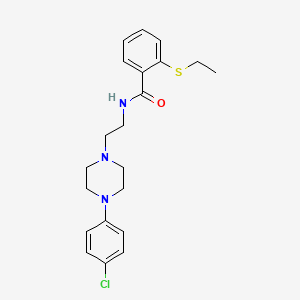
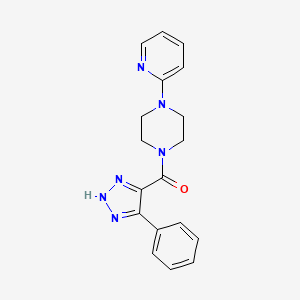
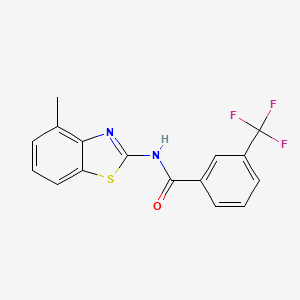

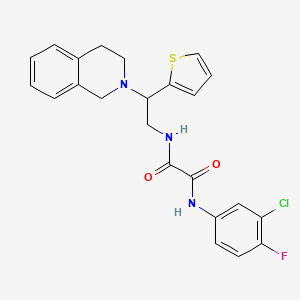
![N-(furan-2-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2391567.png)

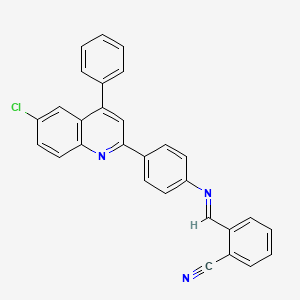
![1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2391572.png)
![6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2391573.png)